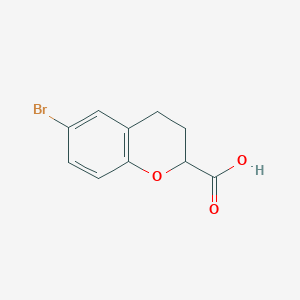
6-Bromochroman-2-carboxylic acid
Cat. No. B1292007
Key on ui cas rn:
99199-54-9
M. Wt: 257.08 g/mol
InChI Key: LDOBEICKZURYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04654362
Procedure details


To a stirred mixture of 80 parts of 6-bromo-3,4-dihydro-2H-benzopyran-2-carboxylic acid and 225 parts of tetrahydrofuran were added dropwise 400 parts of a solution of borane, compound with thiobismethane 0.2N in tetrahydrofuran. Upon completion, stirring was continued for 4hours at room temperature. 80 parts of methanol were added dropwise and stirring was continued for 30 minutes at reflux temperature. The solvent was distilled off till half its volume. The remaining solvent was evaporated and the residue was distilled, yielding 63 parts (86%) of 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol; bp. 150° C. at 39.9 Pa (intermediate 1).
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name

Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([C:11](O)=[O:12])[CH2:8][CH2:7][C:6]=2[CH:14]=1.B.S(C)C.CO>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([CH2:11][OH:12])[CH2:8][CH2:7][C:6]=2[CH:14]=1
|
Inputs


Step One
[Compound]
|
Name
|
80
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(CCC(O2)C(=O)O)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off till half its volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining solvent was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC2=C(CCC(O2)CO)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
